Z-Asn-ome
Overview
Description
Z-Asn-ome is a product used in research and development . It has a molecular weight of 280.28 and a chemical formula of C₁₃H₁₆N₂O₅ .
Synthesis Analysis
Z-Asn-ome has been used in the synthesis of peptides. For example, it was used in the total synthesis of bovine pancreatic ribonuclease A . The synthesis involved seven successive azide condensations of peptide fragments .Scientific Research Applications
Application in Ischemia/Reperfusion Injury
A study by Yaoita, Ogawa, Maehara, and Maruyama (1998) demonstrated that Z-Val-Ala-Asp(OMe)-CH2F (ZVAD-fmk), a tripeptide inhibitor, could reduce myocardial reperfusion injury in vivo. This was achieved by attenuating cardiomyocyte apoptosis within the ischemic area at risk (Yaoita et al., 1998).
Application in Protein Topology Prediction
Diederichs et al. (1998) developed an artificial neural network to predict the topology of bacterial outer membrane β-strand proteins. The study focused on predicting the z-coordinate of Cα atoms in such proteins, facilitating understanding of their structural and functional aspects (Diederichs et al., 1998).
Application in Genome Engineering
Gaj, Gersbach, and Barbas (2013) reviewed the use of Zinc-finger nucleases (ZFNs) in genome engineering. These tools have reshaped biological research, enabling genetic modifications through DNA double-strand breaks that stimulate repair mechanisms (Gaj et al., 2013).
Application in Material Science
Yin et al. (2021) investigated the effects of Zn addition on the microstructure, mechanical, and corrosion properties of Mg-5Ga alloy. The study demonstrated that Zn addition could enhance mechanical performance and anticorrosion properties, with implications for material engineering applications (Yin et al., 2021).
Application in Ethical and Scientific Analysis of Gene Editing
Palpant and Dudzinski (2013) discussed the ethical and scientific aspects of Zinc finger nuclease (ZFN) technology. They explored how ZFN research could address ethical and scientific questions in gene therapy and gene editing applications (Palpant & Dudzinski, 2013).
Safety And Hazards
When handling Z-Asn-ome, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. In case of accidental release, personnel should be evacuated to safe areas .
properties
IUPAC Name |
methyl (2S)-4-amino-4-oxo-2-(phenylmethoxycarbonylamino)butanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O5/c1-19-12(17)10(7-11(14)16)15-13(18)20-8-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H2,14,16)(H,15,18)/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQIPRSHYISKHFR-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC(=O)N)NC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC(=O)N)NC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90426639 | |
Record name | Methyl N~2~-[(benzyloxy)carbonyl]-L-asparaginate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90426639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Z-Asn-ome | |
CAS RN |
4668-37-5 | |
Record name | Methyl N~2~-[(benzyloxy)carbonyl]-L-asparaginate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90426639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.